molecular formula C24H22N2O4 B11051512 6-(4-methoxyphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

6-(4-methoxyphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B11051512
M. Wt: 402.4 g/mol
InChI Key: QUTVFXKBAUWMRT-UHFFFAOYSA-N
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Description

10-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-ENE-9,11-DIONE is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

10-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and electronic properties are of interest in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 10-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s structure allows it to fit into binding sites with high specificity, influencing pathways related to its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE
  • 10-(4-METHOXYPHENYL)-5-(4-ETHYLPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE
  • 10-(4-METHOXYPHENYL)-5-(4-CHLOROPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE

Uniqueness

The uniqueness of 10-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE lies in its specific substitution pattern and the resulting electronic and steric properties. These characteristics can influence its reactivity and interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

10-(4-methoxyphenyl)-5-(4-methylphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C24H22N2O4/c1-12-3-5-13(6-4-12)21-20-16-11-17(22(20)30-25-21)19-18(16)23(27)26(24(19)28)14-7-9-15(29-2)10-8-14/h3-10,16-20,22H,11H2,1-2H3

InChI Key

QUTVFXKBAUWMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC=C(C=C6)OC

Origin of Product

United States

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